molecular formula C19H16O5 B5592334 methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No. B5592334
M. Wt: 324.3 g/mol
InChI Key: DJEZEZJHLBLOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate derivatives involves specific reactions characterized by the utilization of UV-visible, FT-IR, 1H-NMR, and 13C-NMR spectral data. The optimization of the calculation methods for various stretching vibration frequencies within the molecule highlights the complexity and precision required in synthesizing these compounds (Al-amiery et al., 2013).

Molecular Structure Analysis

The molecular and supramolecular structures of certain derivatives, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have been elucidated through X-ray diffraction. This analysis sheds light on the geometric orientation and intermolecular interactions that define the compound's stability and reactivity (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

Reactivity studies involving "methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate" derivatives have focused on their potential in forming complex molecular structures. For instance, reactions with ethyl bromoacetate and hydrazine hydrate lead to a series of compounds with varied chemical functionalities, showcasing the versatile chemical behavior of these molecules (Čačić et al., 2009).

Physical Properties Analysis

Physical properties such as crystal structure, solubility, and phase behavior are crucial for understanding the applicability of "methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate" derivatives in various fields. The crystal structure analysis of related compounds provides insights into the molecular conformation and intermolecular forces, which are essential for predicting the stability and solubility of these compounds (Mao et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

Research on derivatives of coumarin, including methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, often explores their synthesis methods, structural elucidation, and potential for forming complex molecules or scaffolds for further chemical modifications. For instance, the synthesis of thiazolidin-4-ones based on related coumarin structures involves the reaction of coumarin derivatives with ethyl bromoacetate and hydrazine hydrate, leading to a series of Schiff’s bases and thiazolidinone derivatives, which are of interest for their antibacterial activity (Čačić et al., 2009). Such studies underline the versatility of coumarin derivatives in synthesizing novel compounds with potential biological activities.

Antimicrobial Activity

Coumarin derivatives are frequently investigated for their antimicrobial properties. The synthesis and evaluation of novel coumarin-based compounds, such as thiazole substituted coumarins, have demonstrated significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Parameshwarappa et al., 2009). These findings support the continued exploration of coumarin derivatives in the development of new antimicrobial drugs.

Crystallography and Molecular Structure

Crystallographic studies provide valuable insights into the molecular and supramolecular structures of coumarin derivatives, aiding in the understanding of their chemical behavior and interaction mechanisms. For example, the crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate, a related compound, offers detailed information on molecular conformations and intermolecular interactions, crucial for drug design and development processes (Zhengyi Li et al., 2015).

Antioxidative and Anti-inflammatory Properties

Investigations into the antioxidative and anti-inflammatory properties of coumarin derivatives have shown promising results. For example, highly oxygenated 2H-chromen derivatives from the red seaweed Gracilaria opuntia demonstrated significant antioxidative activity and cyclooxygenase and lipoxygenase inhibitory properties, suggesting potential applications in treating inflammation-related conditions (Makkar & Chakraborty, 2018).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

methyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12-16(23-11-18(21)22-2)9-8-14-15(10-17(20)24-19(12)14)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEZEZJHLBLOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.